molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1

Thieno[3,4-b]thiophene-2-carboxylic acid

Cat. No.: B596650
CAS No.: 14630-08-1
M. Wt: 198.254
InChI Key: MSNSBRVDFLGBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-b]thiophene-2-carboxylic acid (CAS: 14630-08-1; molecular formula: C₇H₄O₂S₂) is a fused heterocyclic compound featuring a bicyclic thienothiophene backbone with a carboxylic acid substituent at the 2-position. This compound has garnered significant attention due to its unique electronic properties, which make it valuable in organic electronics, photovoltaic materials, and pharmaceutical intermediates . Recent advancements in synthesis methods, such as the use of ethyl 2-mercaptoacetate and copper oxide catalysis, have improved its accessibility . Its derivatives, including esters and brominated analogs, are pivotal in tuning optical and electrochemical properties for applications like polymer solar cells and GPR35 agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,4-b]thiophene derivatives . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapour-phase reactions. For example, a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,4-b]thiophene derivatives .

Chemical Reactions Analysis

Functionalization Reactions

Thieno[3,4-b]thiophene-2-carboxylic acid can be functionalized through several key reactions:

  • Bromination : The compound can be brominated to form various polybrominated derivatives. This process is facilitated by the presence of bromine in the reaction medium and results in products that can be further modified through cross-coupling reactions like Suzuki coupling .
  • Decarboxylation : A notable reaction is the protodecarboxylation, which can be catalyzed by silver carbonate in acetic acid. This reaction leads to the formation of thieno[3,4-b]thiophene by removing the carboxylic acid group while retaining the thiophene core structure .

Mechanistic Insights

The chemical behavior of this compound is influenced by its electronic structure:

  • Electrophilic Aromatic Substitution : The electron-rich nature of the thiophene ring allows for electrophilic substitution reactions. The carboxylic acid group acts as a directing group in these reactions, facilitating substitutions at specific positions on the ring.
  • Radical Pathways : Some reactions may proceed via radical mechanisms, particularly in cases involving sulfur-containing intermediates or when using radical initiators under UV light.

Reaction Yields and Conditions

ReactionYield (%)Reference
Suzuki Coupling50 - 90%
BrominationVariable
DecarboxylationHigh

Mechanism of Action

The mechanism of action of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. In the context of organic electronics, the compound’s electronic properties facilitate charge transport and energy transfer processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno[3,2-b]thiophene-2-carboxylic Acid

Structural Differences : The thiophene rings are fused at the 3,2-b positions instead of 3,4-b, altering conjugation and electronic properties.
Synthesis : Typically prepared from 3-bromothiophene via AlCl₃-mediated Friedel-Crafts acylation, followed by cyclization .
Applications :

  • GPR35 Agonists: Derivatives like 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) exhibit potent β-arrestin-biased agonism, surpassing zaprinast in efficacy .
  • Photovoltaics: Used in polymeric hole-transport materials (HTMs) for perovskite solar cells, though backbone modifications (e.g., dithieno[3,2-b:2',3'-d]thiophene) reduce potency compared to [3,4-b] analogs .

Thiophene-2-carboxylic Acid

Structural Simplicity: A monocyclic thiophene with a carboxylic acid group (CAS: 527-72-0; C₅H₄O₂S). Applications: Primarily a laboratory chemical and precursor for pharmaceuticals. Lacks the extended conjugation of thienothiophenes, limiting its electronic utility .

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic Acid

Modifications : Bromination at the 4,6-positions enhances molecular weight (318.32 g/mol) and reactivity for cross-coupling reactions.
Applications : Critical intermediate in organic semiconductors and drug discovery, enabling tailored electronic bandgaps .

4,6-Dihydrothis compound

Structural Feature : Partial saturation of the thiophene ring (C₇H₆O₂S₂) reduces aromaticity, impacting optoelectronic properties.
Applications : Used in high-purity research settings, though less common than fully aromatic analogs .

Key Comparative Data Table

Compound Molecular Formula Synthesis Method Key Applications Notable Properties
This compound C₇H₄O₂S₂ CuO-catalyzed cyclization Photovoltaics, GPR35 agonists Tunable PL via C3-substitution
Thieno[3,2-b]thiophene-2-carboxylic acid C₇H₄O₂S₂ AlCl₃-mediated Friedel-Crafts acylation GPR35 agonists, HTMs Lower backbone flexibility reduces potency
Thiophene-2-carboxylic acid C₅H₄O₂S Commercial synthesis Laboratory precursor Limited conjugation
4,6-Dibromo derivative C₇H₂Br₂O₂S₂ NBS bromination in DMF Organic semiconductors Enhanced reactivity for cross-coupling
4,6-Dihydro derivative C₇H₆O₂S₂ Hydrogenation of parent compound Research chemicals Reduced aromaticity

Research Findings and Trends

  • Synthetic Innovations: Thieno[3,4-b]thiophene derivatives benefit from modern catalytic methods (e.g., Pd-catalyzed C3-functionalization), enabling precise modulation of photophysical properties .
  • Structure-Activity Relationships : Substituents at the C3-position significantly influence agonist potency (GPR35) and photovoltaic efficiency. For example, 3-methoxy groups in polymers lower optical bandgaps .
  • Bromination Impact : Dibromination at 4,6-positions increases molecular weight and broadens absorption spectra, critical for near-infrared applications .

Biological Activity

Thieno[3,4-b]thiophene-2-carboxylic acid (TTCA) is a compound of increasing interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article reviews the biological activity of TTCA, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

TTCA is a heterocyclic compound featuring a thiophene ring structure with a carboxylic acid functional group. Its unique electronic properties make it suitable for various applications, including organic electronics and pharmaceuticals.

Biological Activities

  • GPR35 Agonism :
    • TTCA derivatives have been identified as potent agonists of the G protein-coupled receptor GPR35. In a study, several derivatives were optimized for agonist activity, with specific compounds demonstrating significant β-arrestin-biased agonism. Notably, compound 13 was highlighted as the most potent GPR35 agonist, while compounds 30 and 36 showed remarkable efficacy in promoting β-arrestin translocation .
  • D-Amino Acid Oxidase Inhibition :
    • TTCA has been characterized as a novel inhibitor of D-amino acid oxidase (DAO). Structure-activity relationship studies revealed that certain substitutions on the thiophene ring enhance inhibitory potency. For instance, thiophene-2-carboxylic acids exhibited low micromolar IC50 values, with some derivatives achieving IC50 values as low as 0.09 µM . The mechanism involves tight interactions with the active site of DAO, particularly through hydrophobic interactions with specific amino acids like Tyr224.
  • Material Science Applications :
    • Beyond its pharmacological potential, TTCA derivatives are being explored in organic semiconductor applications. Their stability and electronic properties make them candidates for use in organic field-effect transistors (OFETs) and other electronic devices .

Structure-Activity Relationship (SAR)

The biological activity of TTCA is heavily influenced by its molecular structure. Key findings from SAR studies include:

  • Substituent Effects : Small substituents on the thiophene ring can significantly affect the potency of TTCA derivatives as DAO inhibitors. For example, the introduction of halogens at specific positions was found to enhance inhibitory activity while larger branched substituents tended to decrease potency due to steric hindrance .
  • Conformational Flexibility : The flexibility of the thiophene ring plays a crucial role in binding affinity and selectivity towards various biological targets. Molecular dynamics simulations have provided insights into how conformational changes influence interaction with DAO and GPR35 .

Case Study 1: GPR35 Agonists

In a dynamic mass redistribution assay using HT-29 cell lines, two novel TTCA derivatives were identified as potent GPR35 agonists with EC50 values of 32.5 nM and 63.7 nM respectively. These compounds exhibited superior potency compared to known GPR35 agonists such as zaprinast .

Case Study 2: DAO Inhibition

Research demonstrated that thiophene-2-carboxylic acid derivatives could serve as effective DAO inhibitors, which are relevant in treating conditions like schizophrenia due to their role in modulating D-amino acid levels. The most potent inhibitors from this study displayed IC50 values significantly lower than previously reported compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for thieno[3,4-b]thiophene-2-carboxylic acid in academic research?

this compound is typically synthesized via multi-step reactions starting from thiophene-2-carboxylic acid. A common approach involves cyclization of dibromothiophene derivatives, followed by carboxylation. For example, describes a three-step synthesis from 3,4-dibromothiophene, involving EDC-mediated coupling with diols to form esters. Alternative routes include Pd-catalyzed cross-coupling to introduce functional groups at the C3 position, enabling modular derivatization .

Q. How is the compound characterized for structural confirmation in experimental studies?

Structural confirmation relies on a combination of NMR spectroscopy (¹H/¹³C), FT-IR (to confirm carboxylic acid groups), and X-ray crystallography for solid-state geometry. Computational methods like AM1 and MNDO are used to predict molecular conformations and compare with experimental data. For instance, highlights planar conformations with low rotational barriers (≈2 kcal/mol) for substituents, validated by spectroscopic and computational results .

Q. What are the primary applications of this compound in materials science?

The compound serves as a precursor for low bandgap organic semiconductors used in photovoltaic cells, OLEDs, and electrochromic devices. Its fused heterocyclic structure enhances π-conjugation, improving charge transport properties. Derivatives like dodecyl esters (e.g., IN1007) are incorporated into polymers to tune optical bandgaps and absorption spectra .

Advanced Research Questions

Q. How can catalytic methods improve the synthesis of 3-substituted derivatives?

Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) enables efficient introduction of functional groups (e.g., hydroxyl, methoxy) at the C3 position. details a Pd-catalyzed protocol to synthesize 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate for further modifications. Challenges include optimizing catalyst loading (e.g., Pd(PPh₃)₄) and avoiding side reactions with the electron-rich thiophene ring .

Q. What computational approaches predict molecular geometry and electronic transitions in this compound?

Semi-empirical methods (AM1 , MNDO ) and CNDO/S are used to optimize molecular geometry and calculate π→π* electronic transitions. reports that planar conformations dominate, with electronic transitions similar to the parent thieno[3,4-b]thiophene framework. Discrepancies in bond angles (e.g., substituent groups in acetic anhydride derivatives) highlight the need for hybrid DFT-MD simulations to resolve conformational flexibility .

Q. How do substituents at the C3 position influence photoluminescence (PL) properties?

Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., bromo) at C3 modulates PL emission wavelengths and quantum yields. demonstrates that 3-methoxythieno[3,4-b]thiophene-2-carboxylate exhibits a redshifted PL spectrum compared to the unsubstituted analog, attributed to enhanced conjugation and reduced non-radiative decay .

Q. What are the key stability considerations for handling this compound in experiments?

The compound is stable under normal conditions but decomposes upon exposure to strong oxidizers, acids, or bases, producing hazardous gases (CO, CO₂, sulfur oxides). recommends storage in anhydrous environments at ambient temperatures and using inert atmospheres (N₂/Ar) during reactions. Compatibility testing of gloves (e.g., nitrile vs. neoprene) is critical to prevent skin exposure .

Q. Methodological Challenges and Contradictions

Q. How can conflicting spectroscopic data for derivatives be resolved?

Discrepancies in NMR or UV-Vis data often arise from conformational isomerism or solvent effects. For example, notes that rotational flexibility around the C7–C9 bond can lead to multiple conformers, complicating spectral interpretation. Using low-temperature NMR or computational validation (e.g., TD-DFT) helps reconcile conflicting results .

Q. What strategies address low yields in esterification reactions of this compound?

Low yields during esterification (e.g., with diols) are mitigated by optimizing coupling agents (e.g., EDC/DMAP) and reaction time. achieved 70–80% yields using anhydrous acetonitrile and 24-hour stirring, followed by silica gel chromatography. Side reactions (e.g., dimerization) are minimized by controlling stoichiometry and temperature .

Properties

IUPAC Name

thieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPOIZFVYLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14630-08-1
Record name thieno[3,4-b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.